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Evidence for Fangchinoline-FUBP2 Binding

Get Quote

The following table summarizes the core experimental evidence that validates the direct interaction between

Fangchinoline and FUBP2.

Evidence Type

Experimental Method

Key Findings

Source/Reference

Direct Target
Identification

Identification of
Binding Site

Functional
Consequence

Activity-Based Protein
Profiling (ABPP) with a
Fangchinoline-derived
probe [1].

Pull-down assays with
FUBP2 deletion and
point mutants [2].

Quantitative PCR and
Western Blot analysis

[1].

A photoaffinity Fangchinoline
probe bound directly to FUBP2 in
the proteome of conjunctival
melanoma cells.

Fangchinoline analog (GO-Y086)
covalently binds to the Cysteine-
500 residue in the C-terminal
region of FUBP2.

Binding to FUBP2 led to
downregulation of c-Myc,
BRCA1, and RAD51, key proteins
in cancer cell growth and DNA
repair.

[1]

2]

[1]
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Evidence Type Experimental Method Key Findings Sourcel/Reference
Specificity vs. Implied by Fangchinoline's action is linked [1]
FUBP1 transcriptome and specifically to FUBP2, not FUBP1.

functional analysis [1] FUBP1 and FUBP2 have non-

[3]. redundant roles in regulating MYC

[3].

Detailed Experimental Protocols

For researchers interested in replicating or understanding these studies, here is a breakdown of the key

methodologies used.

¢ 1. Target Identification via ABPP

o Probe Design & Synthesis: A functionalized Fangchinoline probe was synthesized,
incorporating a diazirine group for photo-cross-linking and an alkynyl "handle" for a subsequent
“click" reaction with a detection tag (like biotin-azide). The probe was validated to retain anti-
proliferative activity similar to native Fangchinoline [1].

o Cell Lysis & Probe Incubation: Conjunctival melanoma cell proteomes were prepared and
incubated with the Fangchinoline probe. A control group was treated with a "free"
Fangchinoline to compete for and confirm specific binding sites.

o Photo-Cross-Linking & "Click" Chemistry: The probe-protein mixture was exposed to UV
light to activate the diazirine group, creating a covalent bond with nearby target proteins. A
biotin tag was then attached to the probe's alkynyl group via a copper-catalyzed cycloaddition
("click") reaction.

o Streptavidin Pull-down & MS Identification: The biotin-tagged protein complexes were
isolated using streptavidin-coated beads, separated by gel electrophoresis, and the specific
protein band was identified through mass spectrometry, which revealed FUBP2 [1].

¢ 2. Binding Site Mapping

o Construct Design: Various truncated and point mutants of the FUBP2 protein were generated
(e.g., GFP-tagged deletion mutants).

o Pull-down Assay: These mutant proteins were expressed in cells and then subjected to a pull-
down assay using the biotinylated Fangchinoline analog (GO-Y086).

o Site Identification: By determining which mutants could and could not bind the compound,
researchers narrowed the binding site to the C-terminal region and identified Cysteine-500 as
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the critical residue for the covalent bond [2].

Functional Consequences of FUBP2 Binding

The binding of Fangchinoline to FUBP2 has significant downstream effects, which are illustrated in the

following pathway diagram.
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Comparison with Other FUBP2-Targeting Compounds

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4007841/
https://www.smolecule.com/products/s573504?utm_src=pdf-body
https://www.smolecule.com/products/s573504?utm_src=pdf-body-img
https://www.smolecule.com/products/s573504?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Fangchinoline is not the only compound found to target FUBP2. The table below compares it with another

known binder.

Reported Effect on c-

Compound Chemical Class Binding Mode Myc

Fangchinoline Bisbenzylisoquinoline alkaloid Binds to C-terminal Downregulates c-Myc
region (Cys-500) of expression [1].
FUBP2 [1] [2].

GO-Y086 Bis(arylmethylidene)acetone Covalently binds to Markedly suppresses c-
(Curcumin analog) Cys-500 of FUBP2 Myc protein and mRNA
[2]. levels [2].

Key Conclusions for Researchers

o Validated Direct Target: Multiple, orthogonal experimental approaches confirm that FUBP2 is a
direct and specific cellular target of Fangchinoline.

¢ Known Binding Site: The interaction is structurally precise, occurring at the Cysteine-500 residue in
the C-terminal domain of FUBP2.

e Clear Mechanism of Action: Binding to FUBP2 inhibits its function, leading to the downregulation of
critical oncogenic proteins like c-Myc and key factors in the DNA damage response (BRCA1, RAD51).
This dual action suppresses cancer cell proliferation and survival.

e Therapeutic Potential: The FUBP2-c-Myc/Homologous Recombination axis represents a promising
and druggable pathway for cancer therapy, with Fangchinoline serving as a leading chemical
structure for further drug development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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